6,7-Dimethyl-2-[3-(propan-2-yloxy)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Attachment of the propan-2-yloxypropyl group: This can be done through nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the core structure to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: shares structural similarities with other chromeno[2,3-c]pyrrole derivatives.
Other similar compounds: Include various substituted chromeno[2,3-c]pyrroles and related heterocyclic compounds.
Uniqueness
The uniqueness of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H33NO7 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H33NO7/c1-15(2)35-10-8-9-29-24(18-13-21(32-5)26(34-7)22(14-18)33-6)23-25(30)19-11-16(3)17(4)12-20(19)36-27(23)28(29)31/h11-15,24H,8-10H2,1-7H3 |
InChI Key |
QAIVFRXXSDRQEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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